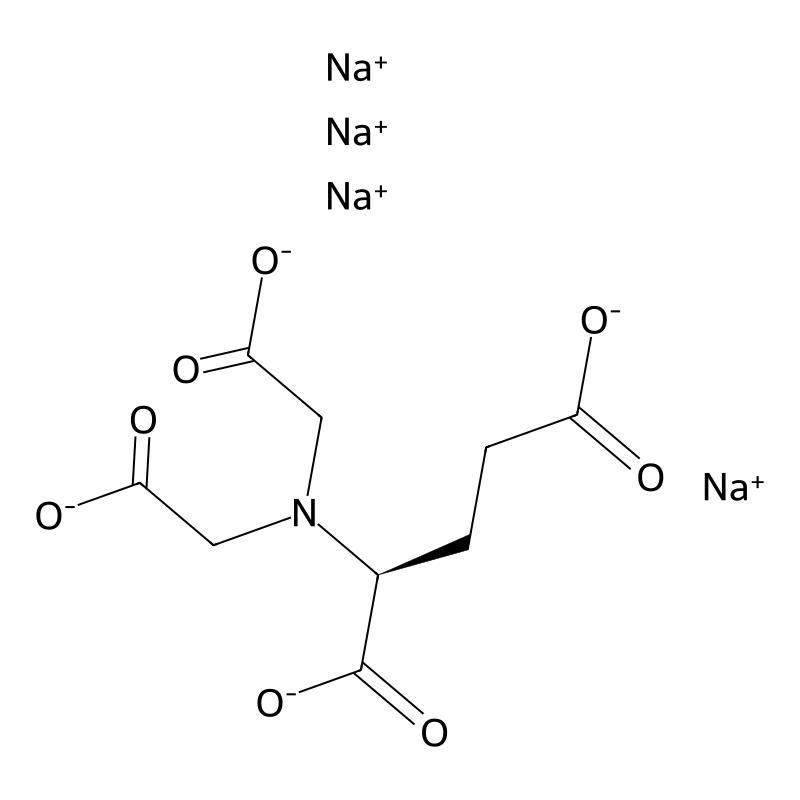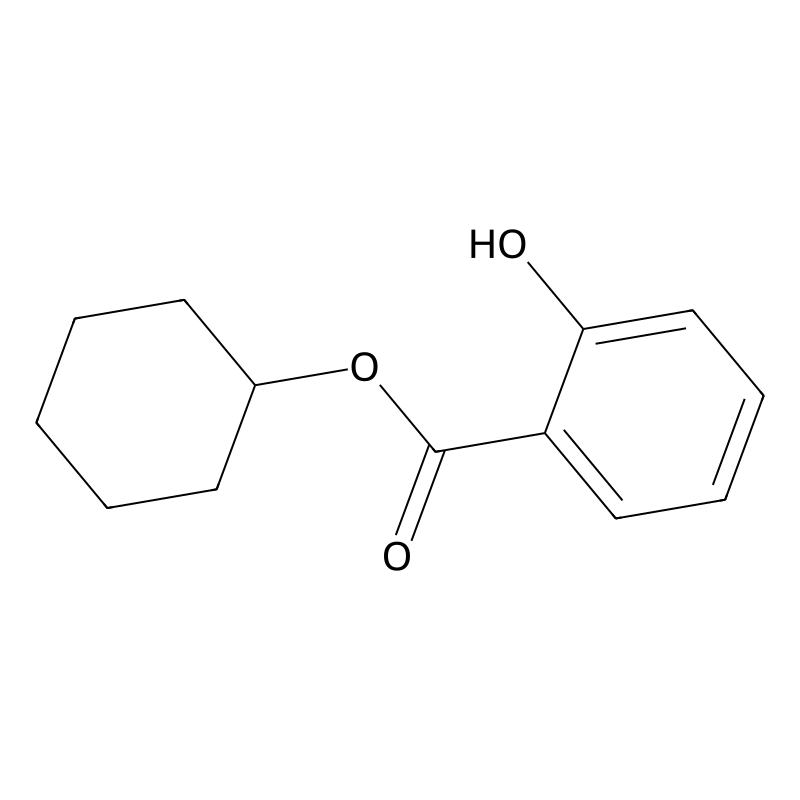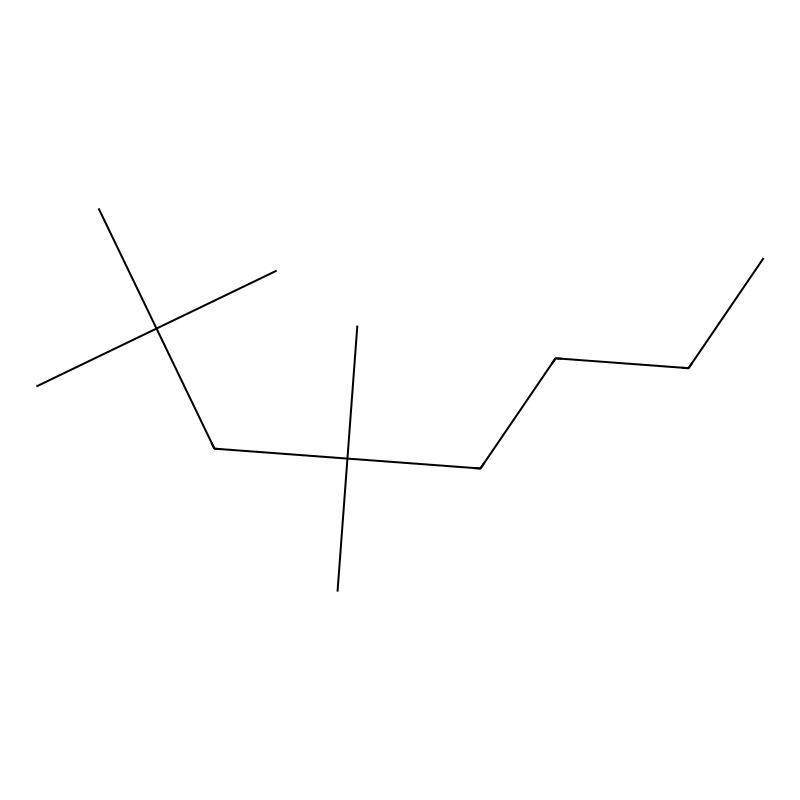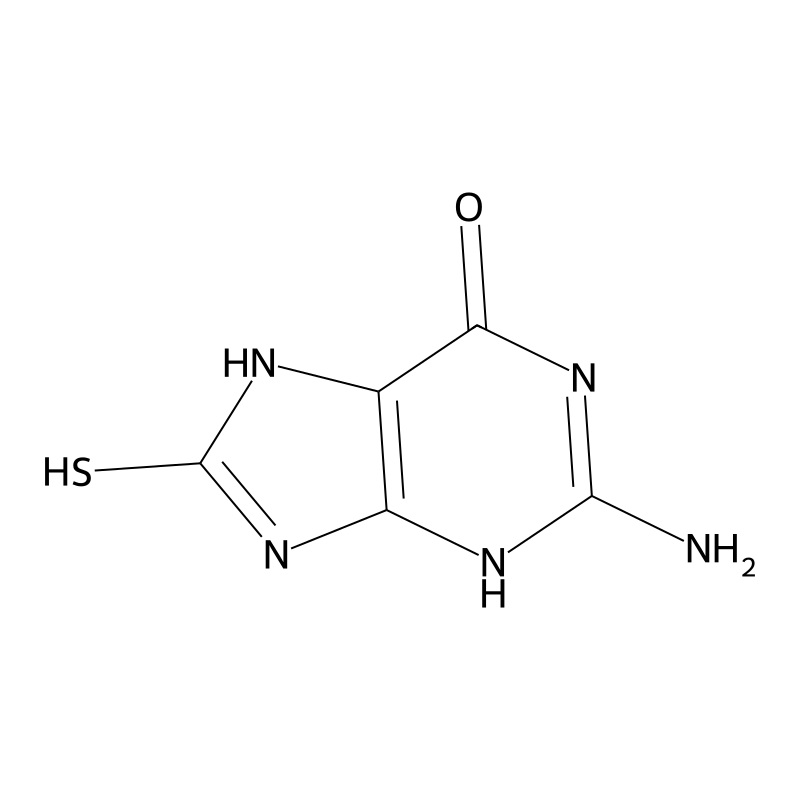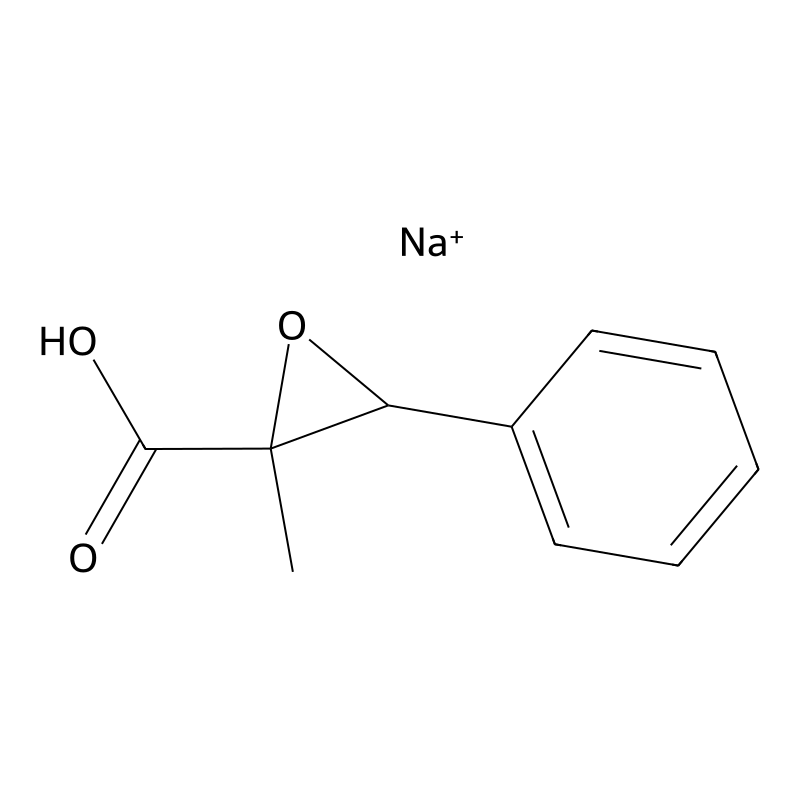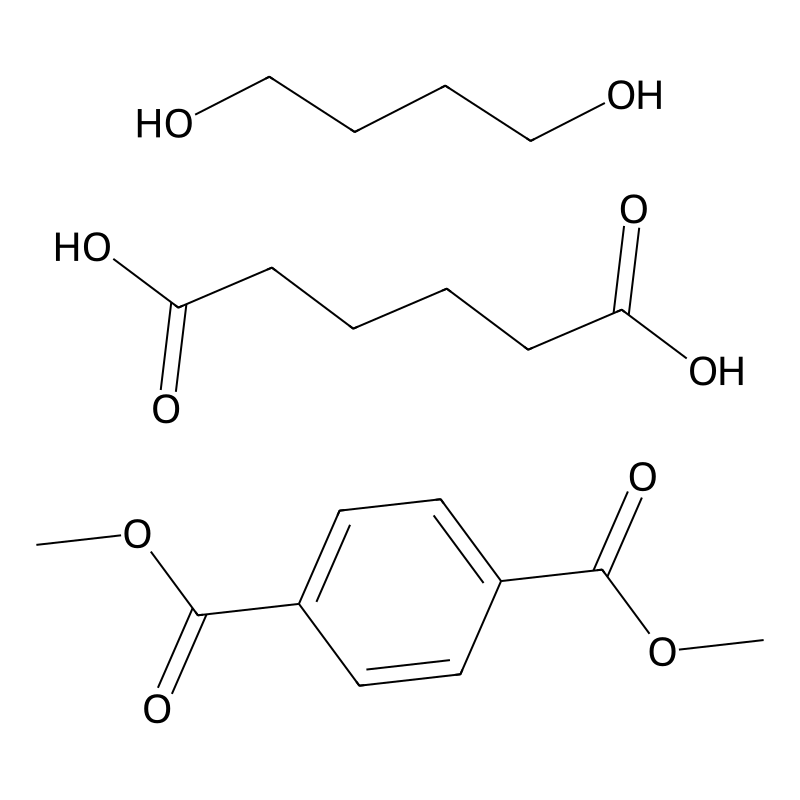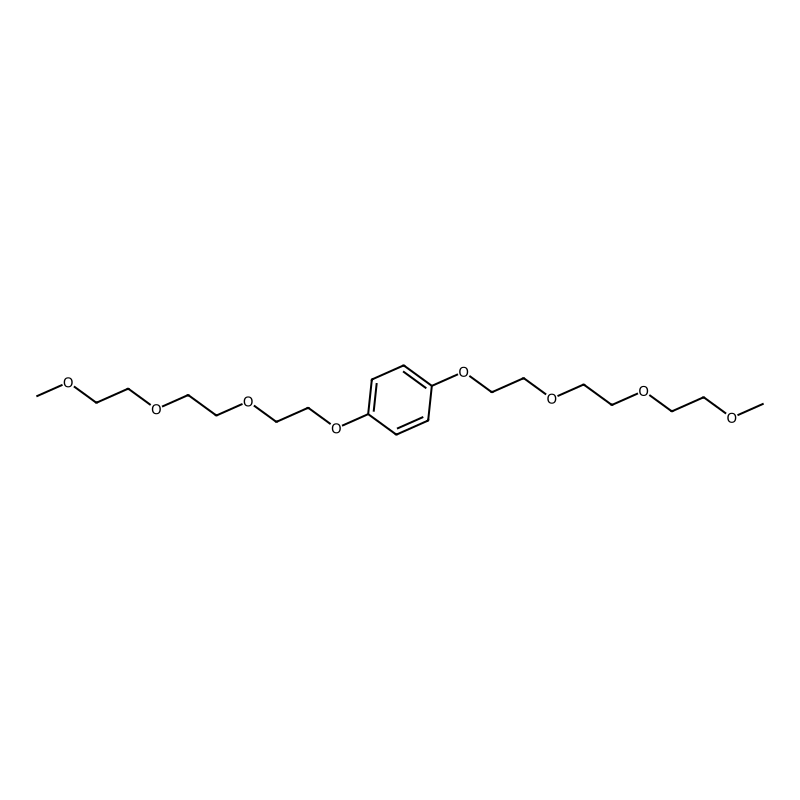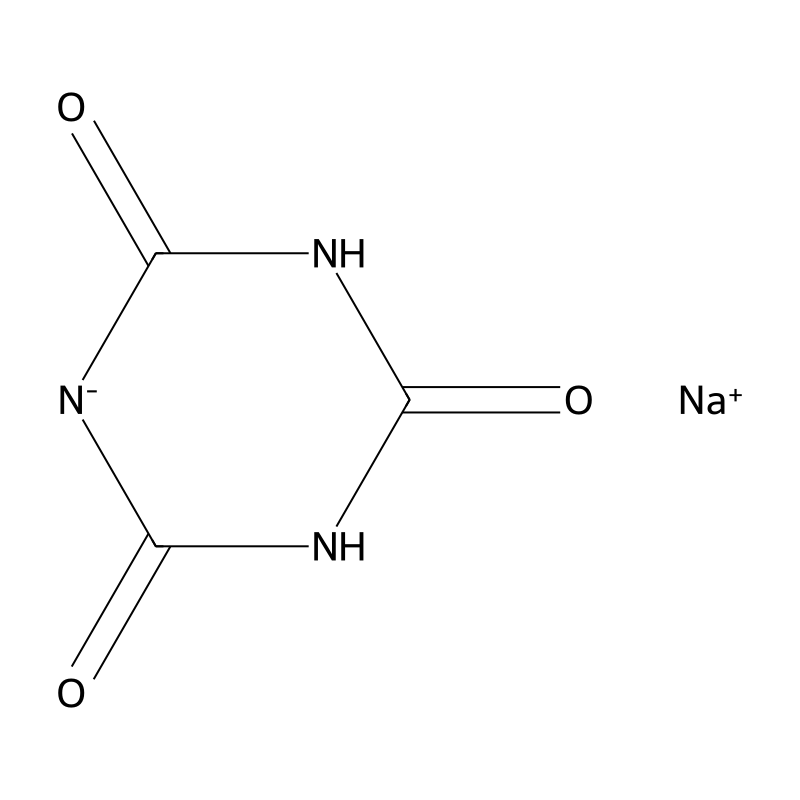3-Hydroxyquinolin-2(1h)-One
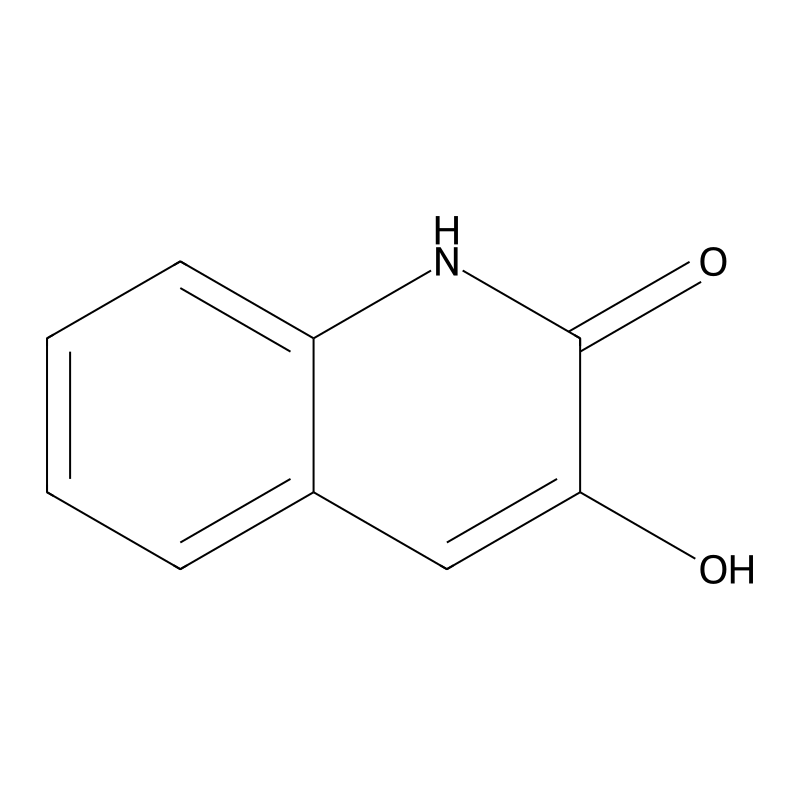
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Origin and Significance:
3-Hydroxyquinolin-2(1H)-one is not readily found in nature. However, it serves as a core scaffold for various naturally occurring and synthetic compounds with potential biological activities []. Research interest in this compound stems from its structural similarity to other bioactive quinolones and its potential for development into new drugs [].
Molecular Structure Analysis
3-Hydroxyquinolin-2(1H)-one possesses a bicyclic structure consisting of a fused benzene and pyridine ring system. The key features include:
- A hydroxyl group (OH) attached at the third position of the quinoline ring.
- A carbonyl group (C=O) at the second position, giving it the "2(1H)-one" designation.
- A nitrogen atom within the pyridine ring.
The presence of the hydroxyl and carbonyl groups contributes to the polarity of the molecule and its potential for hydrogen bonding with other molecules [].
Chemical Reactions Analysis
Synthesis:
Several methods have been reported for the synthesis of 3-hydroxyquinolin-2(1H)-one. One common approach involves the cyclization of anthranilic acid with a suitable dehydrating agent [].
Balanced Chemical Equation:
C7H7NO2 (anthranilic acid) -> C9H7NO2 (3-hydroxyquinolin-2(1H)-one) + H2O
Other Reactions:
3-Hydroxyquinolin-2(1H)-one can undergo further reactions typical of quinolones, such as substitutions at various ring positions and modifications of the functional groups. The specific reactions depend on the desired product and reaction conditions [].
Decomposition:
Under strong acidic or basic conditions, 3-hydroxyquinolin-2(1H)-one may decompose into simpler molecules. The exact decomposition pathway depends on the specific reaction conditions.
Physical And Chemical Properties Analysis
- Molecular Formula: C9H7NO2 []
- Molecular Weight: 161.16 g/mol []
- Melting Point: Data not readily available.
- Boiling Point: Data not readily available.
- Solubility: Presumed to be moderately soluble in polar organic solvents like ethanol and DMSO due to the presence of the hydroxyl group. Solubility in water is likely to be limited [].
- Stability: Presumed to be stable under normal storage conditions. However, it may decompose under strong acidic or basic conditions.
Synthesis and characterization:
-Hydroxyquinolin-2(1H)-one, also known as 3-hydroxynorharman, is a heterocyclic organic compound. It has been the subject of various scientific studies, particularly those focused on its synthesis and characterization. Researchers have employed different methods for its synthesis, including:
- Pechmann condensation of o-aminophenol and oxalic acid [].
- Microwave-assisted synthesis using various catalysts [].
- Ultrasound-assisted synthesis [].
These studies have also involved the characterization of 3-hydroxyquinolin-2(1H)-one using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, , ].
Biological activities:
-Hydroxyquinolin-2(1H)-one has been investigated for its potential biological activities, including:
- Antioxidant properties: Studies suggest that 3-hydroxyquinolin-2(1H)-one exhibits free radical scavenging and metal chelating activities, which are associated with antioxidant properties [, ].
- Antimicrobial activity: Some studies have reported the potential antimicrobial activity of 3-hydroxyquinolin-2(1H)-one against various bacterial and fungal strains [, ]. However, further research is needed to confirm and understand the mechanisms of this activity.
- Anticancer activity: In vitro studies have shown that 3-hydroxyquinolin-2(1H)-one may have cytotoxic effects on some cancer cell lines []. However, more research is required to evaluate its potential for cancer treatment in vivo.
